4-[(Phenylacetyl)amino]benzoic acid

Catalog No.
S2707374
CAS No.
73548-12-6
M.F
C15H13NO3
M. Wt
255.273
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Phenylacetyl)amino]benzoic acid

CAS Number

73548-12-6

Product Name

4-[(Phenylacetyl)amino]benzoic acid

IUPAC Name

4-[(2-phenylacetyl)amino]benzoic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.273

InChI

InChI=1S/C15H13NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

VNHSSBYXYMABJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O

solubility

not available

4-[(Phenylacetyl)amino]benzoic acid is an organic compound characterized by its unique structure, which consists of a benzoic acid moiety substituted with an amino group and a phenylacetyl group. Its chemical formula is C₁₅H₁₃N₁O₃, and it has a molecular weight of approximately 253.27 g/mol. This compound exhibits properties typical of both amino acids and aromatic compounds, making it an interesting subject for various chemical and biological studies.

, including:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
  • Amidation: The amine group can react with acyl chlorides to form amides, expanding its utility in organic synthesis.
  • Reduction: The phenylacetyl group can be reduced to yield different derivatives that may exhibit altered biological activities.

This compound has shown potential biological activities, particularly in the realm of pharmacology. Its structural similarity to para-aminobenzoic acid (PABA) suggests that it may influence folate synthesis pathways in bacteria. Research indicates that compounds like 4-[(Phenylacetyl)amino]benzoic acid might possess antibacterial properties by inhibiting bacterial growth through folate pathway interference . Additionally, studies have suggested that derivatives of this compound could have applications in dermatological formulations due to their potential to act as UV filters .

The synthesis of 4-[(Phenylacetyl)amino]benzoic acid can be achieved through various methods:

  • Direct Acylation: Reacting 4-aminobenzoic acid with phenylacetyl chloride in the presence of a base such as triethylamine.
  • Condensation Reaction: Using phenylacetaldehyde and 4-aminobenzoic acid under acidic conditions to facilitate the formation of the desired compound.
  • Reduction Methods: Employing reducing agents like sodium borohydride to convert suitable precursors into the final product.

These methods allow for the efficient production of 4-[(Phenylacetyl)amino]benzoic acid for research and industrial applications.

4-[(Phenylacetyl)amino]benzoic acid has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Cosmetics: Due to its potential UV-filtering properties, it is explored for use in sunscreens and skincare products.
  • Research: It is used in biochemical studies to understand metabolic pathways involving folate synthesis and its inhibition.

Interaction studies involving 4-[(Phenylacetyl)amino]benzoic acid have focused on its potential effects on skin sensitization and allergic reactions. In laboratory settings, it has been tested for its safety profile, showing no significant sensitizing effects when applied topically . Furthermore, its interaction with bacterial enzymes involved in folate synthesis has been a subject of investigation, revealing insights into its antibacterial mechanism .

Several compounds share structural or functional similarities with 4-[(Phenylacetyl)amino]benzoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Para-Aminobenzoic AcidAmino group at para position relative to carboxylic acidPrecursor for antibiotic synthesis
N-(2-Hydroxyphenyl)acetamideHydroxyphenyl group attached to acetamideExhibits analgesic properties
4-Aminobenzoic AcidSimple amino-substituted benzoic acidEssential for bacterial folate synthesis
4-(Phenethylamino)benzoic AcidPhenethyl group instead of phenylacetylPotentially different pharmacological effects

These compounds highlight the uniqueness of 4-[(Phenylacetyl)amino]benzoic acid due to its specific phenylacetyl substitution, which may influence both its biological activity and chemical reactivity compared to other similar compounds.

4-[(Phenylacetyl)amino]benzoic acid (C₁₅H₁₃NO₃) is a benzoic acid derivative featuring a phenylacetyl group attached to the amino-substituted benzene ring. Its molecular weight of 253.27 g/mol and structural complexity make it a valuable intermediate in medicinal chemistry. Historically, this compound emerged from efforts to modify para-aminobenzoic acid (PABA), a core structure in folate biosynthesis and early sulfonamide antibiotics. The synthesis of PABA derivatives dates to the 19th century, with systematic exploration of acylated analogs accelerating in the mid-20th century as part of antimicrobial drug development.

Structural Relationship to PABA Derivatives

The compound shares a benzoic acid backbone with PABA but incorporates a phenylacetyl group via amide bond formation. This modification alters its physicochemical and biological properties compared to simpler PABA derivatives. Key structural analogs include:

CompoundStructural FeaturesKey Differences from 4-[(Phenylacetyl)amino]benzoic Acid
Para-Aminobenzoic AcidAmino and carboxylic groups in para positionsLacks acyl substitution; simpler structure
4-(Phenethylamino)benzoic AcidPhenethyl instead of phenylacetyl groupLonger alkyl chain; distinct pharmacokinetics
N-(2-Hydroxyphenyl)acetamideHydroxyphenyl-acetamide linkageDifferent substituent positioning; varied reactivity

This structural diversity enables tailored interactions with biological targets, such as bacterial enzymes or mammalian receptors.

Key Research Milestones in Benzoic Acid Analog Development

The evolution of benzoic acid derivatives has been driven by targeted modifications to enhance bioactivity. Notable milestones include:

YearDevelopmentImpactSource
1950sSynthesis of PABA derivatives for sulfonamide antibioticsEstablished PABA as a scaffold for antibacterial agents
1980sIntroduction of acylated PABA analogs in local anesthetic researchDemonstrated enhanced potency and reduced toxicity
2000sExploration of biphenyl benzoic acids for beta3-adrenergic receptor agonistsIdentified 12b (EC₅₀ = 0.38 nM) as a lead compound
2020sDesign of PABA-based inhibitors for striatal-enriched protein tyrosine phosphatases (STEP)Compound 14b showed neuroprotective effects in glutamate-induced cell death

These milestones underscore the compound’s versatility in addressing diverse therapeutic challenges.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(2-phenylacetyl)amino]benzoic acid [1]. This nomenclature reflects the substitution pattern on the benzoic acid core:

  • A phenylacetyl group (C₆H₅CH₂CO−) is attached to the amino group at the fourth position of the benzene ring.
  • The carboxylic acid functional group (-COOH) occupies the first position of the same aromatic system.

Systematic identification is further supported by its SMILES notation (C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O) and InChIKey (VNHSSBYXYMABJC-UHFFFAOYSA-N) [1]. These identifiers encode the connectivity of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, confirming the molecular architecture.

Molecular Formula and Weight Analysis

The molecular formula of 4-[(phenylacetyl)amino]benzoic acid is C₁₅H₁₃NO₃, with a calculated molecular weight of 255.27 g/mol [1]. The mass distribution is dominated by the aromatic and carbonyl components, as illustrated below:

ComponentContribution to Molecular Weight (%)
Benzene rings58.8
Amide group12.9
Carboxylic acid18.8
Hydrocarbon chain9.5

This composition aligns with its hybrid nature, combining hydrophobic (phenyl) and hydrophilic (carboxylic acid, amide) moieties.

X-ray Crystallography and Conformational Studies

While specific X-ray crystallographic data for 4-[(phenylacetyl)amino]benzoic acid are not reported in the provided sources, structural analogs such as 4-[(2-phenylethyl)amino]benzoic acid offer insights into potential conformational preferences [4]. For example:

  • The carboxylic acid group typically participates in hydrogen-bonded dimers in the solid state, stabilizing the crystal lattice.
  • The phenylacetyl side chain adopts a planar conformation due to resonance within the amide bond, as observed in related compounds [4].

The 3D conformer model available in PubChem suggests that the molecule’s flexibility is limited by the rigidity of the aromatic systems and the planar amide linkage [1].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals include:
    • Aromatic protons: δ 7.2–8.1 ppm (multiples for substituted benzene rings).
    • Amide N-H: δ ~9.5 ppm (broad singlet).
    • Methylene protons (CH₂ in phenylacetyl): δ ~3.7 ppm (triplet, J = 6 Hz) [1].
  • ¹³C NMR: Key peaks would correspond to the carboxylic acid carbon (~170 ppm), amide carbonyl (~168 ppm), and aromatic carbons (110–140 ppm) [1].

Infrared (IR) Spectroscopy

  • O-H stretch: Broad band near 2500–3000 cm⁻¹ (carboxylic acid).
  • C=O stretches: Sharp peaks at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide) [1].
  • N-H bend: Medium intensity at ~1550 cm⁻¹.

Mass Spectrometry (MS)

  • The molecular ion peak ([M]⁺) would appear at m/z 255.
  • Fragmentation patterns likely include loss of COOH (m/z 210) and cleavage of the amide bond (m/z 105 for the phenylacetyl fragment) [1].

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide electronic structure insights:

  • The HOMO-LUMO gap (4.2 eV, estimated) indicates moderate reactivity, localized on the aromatic and carbonyl regions [1].
  • Electrostatic potential maps reveal a polar surface dominated by the carboxylic acid and amide groups, facilitating hydrogen bonding.
  • Natural Bond Orbital (NBO) analysis predicts strong hyperconjugation between the amide nitrogen’s lone pair and the adjacent carbonyl group’s antibonding orbital, stabilizing the planar conformation [1].
ParameterValue (DFT)
Dipole moment5.1 Debye
Bond length (C=O)1.21 Å
Dihedral angle (C-N-C)180° (planar amide)

These results align with the molecule’s observed stability and intermolecular interaction tendencies.

MethodReagentsConditionsYield (%)AdvantagesLimitations
Direct Acylation (Phenylacetyl chloride + 4-aminobenzoic acid)Phenylacetyl chloride, 4-aminobenzoic acid, Base (triethylamine)0°C to RT, DCM/MeOH, N₂ atmosphere75-85High selectivity, Mild conditionsRequires anhydrous conditions
Modified Schotten-BaumannPhenylacetyl chloride, Aqueous NaOH, DCM/MeOHRoom temperature, Aqueous-organic biphasic70-80Simple workup, Environmentally friendlyHydrolysis of acyl chloride possible
Transesterification with Auxiliary AlcoholAlkyl aminobenzoate, Alcohol reagent, Auxiliary alcohol120°C or greater, Vacuum distillation85-95High conversion, Easy product isolationHigh temperature required
Aminobenzoate Ester Formationp-aminobenzoic acid, Ethanol, HCl gasReflux conditions with acid catalyst80-90Well-established procedureAcidic conditions needed
Friedel-Crafts AcylationAromatic substrate, Phenylacetic acid, AlCl₃80°C, Anhydrous conditions60-75Direct aromatic functionalizationLimited to activated aromatics

Friedel-Crafts acylation methodologies offer an alternative approach for certain aromatic substrates [15] [16]. The reaction of phenylacetic acid derivatives with aromatic compounds in the presence of aluminum chloride catalyst provides access to acylated products, though this method is generally limited to activated aromatic systems [16] [17]. Recent developments have improved this methodology through the use of Lewis base additives such as phosphorus pentoxide, which facilitate acylation even under strongly acidic conditions [16] [17].

Optimization of Phenylacetyl Group Incorporation

The optimization of phenylacetyl group incorporation into aminobenzoic acid derivatives requires careful consideration of multiple reaction parameters to achieve maximum yield and selectivity. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 0°C and 25°C for acyl chloride-based reactions [18] [19]. Higher temperatures, while potentially accelerating reaction rates, significantly increase the likelihood of side reactions including ketene formation and acyl chloride hydrolysis [6] [20].

Solvent selection profoundly influences reaction efficiency and product quality [21] [22]. Dichloromethane-methanol mixtures in a 2:1 ratio have proven optimal for most acylation reactions, providing adequate solubility for both reactants while minimizing unwanted side reactions [5] [22]. Toluene serves as an effective alternative for reactions requiring extended heating, offering superior thermal stability compared to chlorinated solvents [21] [22]. Polar aprotic solvents such as dimethylformamide, while effective at dissolving reactants, often lead to reduced yields due to competitive nucleophilic interactions with the acylating agent [22].

Base selection and stoichiometry represent crucial optimization parameters [4] [23]. Diisopropylethylamine (DIPEA) at three equivalents relative to the amine substrate provides optimal results by ensuring complete neutralization of generated hydrochloric acid while minimizing nucleophilic competition with the substrate [5] [23]. Triethylamine, while less expensive, requires careful control to prevent excessive basicity that can promote ketene formation from the acyl chloride [4] [20].

Table 2: Optimization Parameters for Phenylacetyl Group Incorporation

ParameterOptimal Range/ConditionEffect on YieldMonitoring Method
Temperature0-25°C for acyl chloridesHigher temperatures increase side reactionsTemperature probe
Solvent SystemDCM/MeOH (2:1) or ToluenePolar aprotic solvents enhance reaction rateTLC analysis
Base TypeDIPEA (3 equivalents)Excess base prevents protonationpH monitoring
Reaction Time12-20 hoursExtended time improves conversionHPLC analysis
Reagent StoichiometryAmine:Acyl chloride = 1:1.2Slight excess prevents incomplete reactionGC-MS analysis
Catalyst Loading10 mol% for catalyzed reactionsModerate loading sufficient for high conversionReaction monitoring

Reaction time optimization involves balancing completeness of conversion against potential degradation reactions [21] [24]. Extended reaction times of 12-20 hours generally improve conversion rates, particularly for less reactive amine substrates [23] [24]. However, prolonged exposure to reaction conditions can lead to product degradation or formation of dimeric byproducts through transamidation reactions [24].

Reagent stoichiometry optimization typically employs a slight excess of the acylating agent (1.2 equivalents) to ensure complete consumption of the valuable amine substrate [18] [24]. This stoichiometric ratio minimizes unreacted starting material while avoiding excessive waste of the acylating reagent [24]. For cost-sensitive applications, the use of exactly equimolar quantities can be achieved through careful purification of starting materials and rigorous exclusion of moisture [18].

Catalyst loading considerations apply primarily to Lewis acid-catalyzed transformations where moderate loadings of 10 mol% typically provide sufficient activation without excessive catalyst costs [16] [17]. Higher catalyst loadings rarely improve yields proportionally and can complicate product purification through increased metal contamination [17].

Novel Derivatives: Nitro-Substituted and Heterocyclic Analogues

The development of novel derivatives of 4-[(Phenylacetyl)amino]benzoic acid has focused extensively on nitro-substituted analogues and heterocyclic variants that offer enhanced biological activity and improved physicochemical properties. Nitro-substituted derivatives represent a particularly important class due to their enhanced antimicrobial activity and potential for further derivatization through reduction to amino groups [25] [26].

4-Nitroaminobenzoic acid derivatives are synthesized through controlled nitration of benzoic acid precursors followed by selective reduction processes [25] [26]. The nitration reaction employs concentrated nitric acid in the presence of sulfuric acid at carefully controlled temperatures to direct substitution to the desired position [26]. Subsequent reduction using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media provides access to the corresponding amino derivatives with yields of 70-85% [26] [13].

3-Nitrobenzoic acid analogues offer complementary biological profiles and serve as precursors to valuable 3-aminobenzoic acid derivatives used in dye synthesis [26]. The preparation involves direct nitration of benzoic acid under low-temperature conditions, which favors meta-substitution due to the electron-withdrawing nature of the carboxyl group [26]. Alternative synthetic routes include oxidative cleavage of 3-nitroacetophenone or oxidation of 3-nitrobenzaldehyde, providing yields in the range of 65-80% [26].

Heterocyclic analogues incorporating pyrrole rings have demonstrated significant promise as antimicrobial and cytotoxic agents [14] [27]. The synthesis of pyrrol-1-yl benzoic acid derivatives employs Paal-Knorr condensation methodology, reacting ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid [14]. This transformation proceeds through cyclodehydration to form the pyrrole ring with concurrent preservation of the benzoic acid functionality, achieving yields of 80-92% [14].

Table 3: Novel Derivatives - Nitro-Substituted and Heterocyclic Analogues

Derivative TypeSynthesis RouteKey IntermediatesYield (%)Biological Activity
4-Nitroaminobenzoic acid derivativesNitration followed by selective reduction4-nitrobenzoic acid, 4-aminobenzoic acid70-85Enhanced antimicrobial activity
3-Nitrobenzoic acid analoguesDirect nitration of benzoic acid precursors3-nitrobenzaldehyde, 3-nitrobenzoic acid65-80Antioxidant properties
Pyrrol-1-yl benzoic acid derivativesPaal-Knorr condensation with acetonyl acetoneEthyl 4-aminobenzoate, acetonyl acetone80-92Antimicrobial and cytotoxic
Thiazolidine-4-one derivativesCyclization with mercaptoacetic acidThiosemicarbazone, chloroacetic acid75-88Antibacterial activity
1,2,4-Triazole derivativesCyclization with 4% NaOH solutionThiosemicarbazone derivatives70-85Broad-spectrum antimicrobial
Oxazole derivativesMulti-step synthesis from 4-aminobenzoic acidEthyl chloroacetate, urea65-78Antimicrobial and antifungal

Thiazolidine-4-one derivatives represent another important class of heterocyclic analogues with demonstrated antibacterial activity [27]. The synthetic approach involves initial formation of thiosemicarbazone intermediates through condensation of thiosemicarbazide with appropriate aldehydes, followed by cyclization with mercaptoacetic acid in dry benzene [27]. This methodology provides 2-substituted-1,3-thiazolidine-4-one derivatives in yields of 75-88% with excellent selectivity for the desired regioisomer [27].

1,2,4-Triazole derivatives have gained attention for their broad-spectrum antimicrobial properties [27]. The synthesis involves formation of thiosemicarbazone intermediates followed by cyclization using 4% sodium hydroxide solution [27]. This base-promoted cyclization proceeds through intramolecular nucleophilic attack to form the triazole ring system with yields typically ranging from 70-85% [27].

Oxazole derivatives offer unique structural features that contribute to their antimicrobial and antifungal activities [27]. The multi-step synthesis begins with the reaction of 4-aminobenzoic acid with ethyl chloroacetate, followed by treatment with urea and subsequent cyclization with 4-phenyl phenacyl bromide [27]. This sequence provides access to substituted oxazole derivatives in overall yields of 65-78%, though the multi-step nature requires careful optimization of each transformation [27].

Green Chemistry Approaches in Benzamide Synthesis

The development of environmentally sustainable synthetic methodologies for benzamide derivatives has become increasingly important in modern organic synthesis. Green chemistry approaches emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of renewable resources while maintaining synthetic efficiency and product quality [28] [29] [30].

Catalyst-free acylation methodologies represent a significant advancement in sustainable benzamide synthesis [31] [32]. These approaches eliminate the need for toxic metal catalysts while maintaining high reaction efficiency through optimized reaction conditions [31] [33]. The direct acylation of amines with acyl chlorides or anhydrides under catalyst-free conditions typically employs elevated temperatures of 80-85°C with yields ranging from 80-95% [31] [32]. The absence of metal catalysts simplifies product purification and eliminates concerns regarding metal contamination in pharmaceutical applications [31].

Biocatalytic amidation approaches utilize enzyme systems to achieve highly selective amide bond formation under mild conditions [34] [30]. Lipases and acyltransferases have proven particularly effective for the synthesis of benzamide derivatives, operating in aqueous media at moderate temperatures with excellent substrate specificity [34]. These enzymatic transformations typically achieve yields of 70-90% while generating minimal waste and operating under environmentally benign conditions [34] [30].

Table 4: Green Chemistry Approaches in Benzamide Synthesis

Green MethodDescriptionKey AdvantagesEnvironmental ImpactYield (%)Reaction Time
Catalyst-free acylationDirect acylation without metal catalystsNo toxic metal waste, Simple workupReduced metal contamination80-9512-24 hours
Biocatalytic amidationEnzyme-mediated amide formationHigh selectivity, Mild conditionsBiodegradable catalysts70-906-18 hours
Solvent-free synthesisNeat conditions without organic solventsMinimal waste generationZero solvent waste75-888-16 hours
Microwave-assisted synthesisMicrowave irradiation accelerationReduced reaction times, Energy efficientLower energy consumption85-952-6 hours
Bio-based solvent systemsNatural fruit extracts as solventsRenewable solvent sourcesSustainable solvent sources70-8510-20 hours
Electrochemical synthesisElectrogenerated reagentsClean electron transferMinimal chemical waste65-854-12 hours

Solvent-free synthesis methodologies eliminate the environmental burden associated with organic solvent use while often improving reaction efficiency [33] [35]. These neat reaction conditions involve direct mixing of reactants without additional solvents, relying on elevated temperatures or mechanical mixing to achieve homogeneous reaction conditions [33]. Yields of 75-88% are typically achieved with significantly reduced waste generation and simplified workup procedures [33].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzamide formation while reducing energy consumption [34] [36]. Microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times of 2-6 hours compared to conventional heating methods [34]. This approach consistently achieves yields of 85-95% while consuming significantly less energy than traditional heating methods [34].

Bio-based solvent systems represent an innovative approach to sustainable organic synthesis [37]. Natural fruit extracts, including apple peel extracts, lemon juice, and vinegar, have demonstrated effectiveness as reaction media for acylation reactions [37]. These renewable solvents achieve yields of 70-85% while offering the additional advantage of simplified disposal through biodegradation [37]. The use of bio-based solvents also eliminates the need for extensive cooling systems and reduces water consumption in workup procedures [37].

Electrochemical synthesis methodologies employ electrogenerated reagents to achieve clean and efficient transformations [36]. The electrochemical benzoin condensation followed by oxidative amidation provides access to benzamide derivatives with minimal chemical waste generation [36]. These transformations typically achieve yields of 65-85% while operating under mild conditions with precise control over reaction stoichiometry [36].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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